Technical Whitepaper: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose
Technical Whitepaper: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose
This guide outlines the chemical properties, synthetic utility, and critical handling parameters of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose , a high-value carbohydrate intermediate used primarily in the development of polymerase-inhibitor antiviral drugs (e.g., HCV, RNA viruses).[1]
Executive Summary
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose (CAS: 15397-15-6) is a fully protected, branched-chain sugar derivative.[1] It serves as the "universal donor" for the synthesis of 2'-C-methyl ribonucleosides , a class of potent antiviral agents that act as non-obligate chain terminators of viral RNA-dependent RNA polymerases (RdRp). This guide details its structural dynamics, validated synthesis protocols, and its role in the Vorbrüggen glycosylation reaction.
Chemical Identity & Structural Dynamics[1]
Structural Specifications
The compound features a D-ribofuranose core where the hydroxyl groups at positions 1, 3, and 5 are protected by benzoyl esters.[2] The critical modification is at the C-2 position, which bears both a methyl group and a benzoyloxy group.[1] This quaternary center creates significant steric bulk, influencing both the stability of the molecule and the stereoselectivity of subsequent glycosylation reactions.
| Property | Specification |
| IUPAC Name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose |
| Molecular Formula | C₃₄H₂₈O₉ |
| Molecular Weight | 580.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 154–156 °C |
| Solubility | Soluble in DCM, Chloroform, Acetonitrile; Insoluble in Water |
| Stereochemistry | D-Ribose configuration; β-anomer is thermodynamically preferred |
Stereochemical Stability
The 2-C-methyl substitution introduces a rigid conformation to the furanose ring, typically favoring the North (C3'-endo) conformation.[1] The bulky benzoyl groups provide "armed" protection, deactivating the anomeric center relative to alkyl protectors (like benzyl), which is advantageous for handling but requires potent Lewis acids for activation.
Synthetic Routes & Process Chemistry
The synthesis of this quaternary sugar is non-trivial due to the steric crowding at C-2. The industrial standard involves a Grignard addition to a keto-sugar intermediate .[1]
Validated Synthesis Workflow
-
Starting Material: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.[1][3][4][5]
-
Oxidation: Conversion of the free 2-OH to a ketone using Dess-Martin Periodinane (DMP) or DMSO/Ac₂O.[1]
-
Alkylation: Stereoselective addition of Methyl Magnesium Bromide (MeMgBr) or Methyllithium (MeLi) to the 2-ketone. Note: The alpha-face is sterically shielded, directing attack from the beta-face, but chelation control can invert this.[1]
-
Benzoylation: Protection of the resulting tertiary alcohol and the anomeric position.
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis of the target scaffold from commercially available tri-O-benzoyl-ribose.[1][4][6]
Reactivity Profile: The Vorbrüggen Coupling
The primary application of this compound is as a glycosyl donor in the Vorbrüggen reaction to synthesize nucleosides like the precursors for Sofosbuvir.
Mechanism of Action
The reaction utilizes Neighboring Group Participation (NGP) .
-
Activation: A Lewis acid (TMSOTf or SnCl₄) complexes with the 1-O-benzoyl group, converting it into a good leaving group.
-
Oxocarbenium Ion Formation: The departure of the 1-benzoate generates an oxocarbenium ion at C-1.[1]
-
Acyloxonium Stabilization: The benzoyl group at C-2 (trans to the C-1 leaving group) attacks the oxocarbenium ion from the bottom face, forming a stable 1,2-acyloxonium ion.
-
Nucleophilic Attack: The silylated nucleobase (e.g., Bis-TMS-Cytosine) attacks C-1 from the top face (beta-face), ensuring β-stereoselectivity .[1]
Critical Protocol: Coupling with Cytosine
-
Reagents: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose (1.0 eq), N⁴-Benzoylcytosine (1.2 eq), BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq), TMSOTf (1.5 eq).[1]
-
Solvent: Acetonitrile (MeCN) - Critical for beta-selectivity due to solvent participation.[1]
-
Conditions: Reflux or 80°C. The steric bulk of the 2-methyl group requires higher energy input than standard ribose couplings.
Figure 2: Mechanistic pathway of the Vorbrüggen coupling showing the origin of beta-selectivity.[1]
Analytical Specifications & Quality Control
For drug development, purity must be established using orthogonal methods.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 50% B to 95% B over 20 mins.
-
Detection: UV at 230 nm (Benzoyl absorption max).
-
Retention: The tetra-benzoyl derivative is highly lipophilic and will elute late (approx. 12-15 min).[1]
NMR Signature (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region (7.0 - 8.2 ppm): Multiplets corresponding to 20 protons from four benzoyl groups.
-
Anomeric Proton (H-1): A singlet or doublet (depending on coupling) around 6.5 - 6.9 ppm .[1] The downfield shift is due to the electron-withdrawing 1-benzoate.[1]
-
Methyl Group (2-Me): A sharp singlet typically between 1.3 - 1.7 ppm .[1] This is the diagnostic peak for the 2-C-methyl modification.[1]
References
-
Preparation of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose. BuyersGuideChem. Available at: [Link][7]
-
Synthesis of 2'-C-methyl nucleosides from 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose. ResearchGate. Available at: [Link]
-
Vorbrüggen Glycosylation Mechanism and Applications. Royal Society of Chemistry Advances. Available at: [Link]
- Industrial Synthesis of Ribofuranose Derivatives.Google Patents (US3419544A).
Sources
- 1. 1,2,3,5-Tetra-o-benzoyl-2-c-methyl-beta-d-ribofuranose - CAS:15397-15-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
